molecular formula C13H18O4 B1427844 4-Methoxy-2-(3-methylbutoxy)benzoic acid CAS No. 1285556-26-4

4-Methoxy-2-(3-methylbutoxy)benzoic acid

Cat. No.: B1427844
CAS No.: 1285556-26-4
M. Wt: 238.28 g/mol
InChI Key: FNPAGFSEEAPODB-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 4-position and a 3-methylbutoxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid typically involves the esterification of 4-methoxybenzoic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(3-methylbutoxy)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and 3-methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 4-carboxy-2-(3-methylbutoxy)benzoic acid.

    Reduction: Formation of 4-methoxy-2-(3-methylbutoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(3-methylbutoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to its ability to inhibit enzyme activity in microbes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of liquid crystalline side chain polymers, which are important in the development of advanced materials for electronic displays and other applications.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the 3-methylbutoxy group, making it less hydrophobic.

    2-(3-Methylbutoxy)benzoic acid: Lacks the methoxy group, affecting its reactivity and solubility.

    4-Methoxy-2-(2-methylbutoxy)benzoic acid: Similar structure but with a different alkoxy group, leading to variations in physical and chemical properties.

Uniqueness: 4-Methoxy-2-(3-methylbutoxy)benzoic acid is unique due to the presence of both the methoxy and 3-methylbutoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-methoxy-2-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-9(2)6-7-17-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPAGFSEEAPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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